molecular formula C17H16N2O2 B1683404 Xinidamine CAS No. 50264-78-3

Xinidamine

Cat. No.: B1683404
CAS No.: 50264-78-3
M. Wt: 280.32 g/mol
InChI Key: WHWIXTDKNBCRAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Xinidamine involves the cyanoacetylation of amines. This method typically involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

Types of Reactions

Xinidamine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions can vary depending on the desired outcome.

Major Products

The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

Xinidamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Xinidamine involves the inhibition of cell proliferation. It has been shown to inhibit the proliferation of PWR-1E cells with an IC50 of 4 μM . The molecular targets and pathways involved in this process are not fully understood, but it is believed to interfere with cellular processes that are essential for cell growth and division.

Properties

CAS No.

50264-78-3

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

1-[(2,4-dimethylphenyl)methyl]indazole-3-carboxylic acid

InChI

InChI=1S/C17H16N2O2/c1-11-7-8-13(12(2)9-11)10-19-15-6-4-3-5-14(15)16(18-19)17(20)21/h3-9H,10H2,1-2H3,(H,20,21)

InChI Key

WHWIXTDKNBCRAS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=O)O)C

Canonical SMILES

CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=O)O)C

Appearance

Solid powder

Key on ui other cas no.

50264-78-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Xinidamine;  BRN 0891979;  Xinidamino;  Xinidaminum.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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